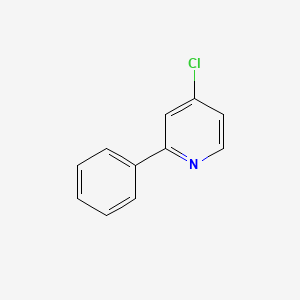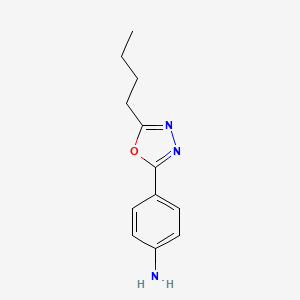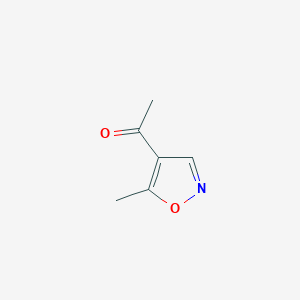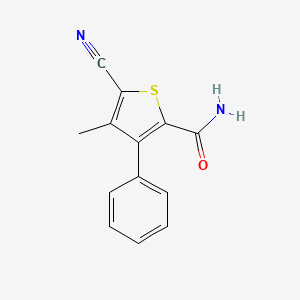
6-Metil-2-oxo-4-fenil-1,2-dihidropirimidina-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound features a dihydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom, with various substituents attached to it.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate may affect several biochemical pathways. It has been suggested that the compound may inhibit ER stress and apoptosis, which are critical pathways in cell survival and death . Additionally, it may also affect the NF-kB inflammatory pathway, which plays a key role in immune and inflammatory responses .
Result of Action
It is suggested that the compound may have neuroprotective and anti-neuroinflammatory effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in the synthesis and degradation of nucleotides, such as dihydropyrimidine dehydrogenase and thymidine phosphorylase. These interactions are crucial for the regulation of nucleotide metabolism and can influence cellular processes such as DNA replication and repair .
Cellular Effects
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases involved in cell signaling, leading to alterations in gene expression and metabolic pathways . Additionally, this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death .
Molecular Mechanism
The molecular mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as dihydropyrimidine dehydrogenase, inhibiting their activity and thereby affecting nucleotide metabolism . This inhibition can lead to the accumulation of nucleotide intermediates, which can have downstream effects on cellular processes. Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of nucleotide metabolism and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate is involved in several metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, which play key roles in the synthesis and degradation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular processes such as DNA replication and repair .
Transport and Distribution
Within cells and tissues, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transporters that mediate its uptake and efflux .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is typically catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, and carried out in a solvent like ethanol. The general reaction conditions involve heating the mixture to reflux for several hours to obtain the desired product .
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparación Con Compuestos Similares
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidinones, such as:
Monastrol: A known kinesin-5 inhibitor used in cancer research.
Ethyl 6-methyl-2-oxo-4-(4-substituted phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates: Similar compounds with varying substituents on the phenyl ring.
The uniqueness of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
ethyl 6-methyl-2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRDXKNRHFQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377101 | |
| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69207-36-9 | |
| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in recent research?
A1: This compound serves as a vital starting material for synthesizing various derivatives, particularly those containing the dihydropyrimidine ring system [, ]. This is highlighted in studies exploring new antimicrobial agents.
Q2: Can you elaborate on the antimicrobial activity observed in the derivatives synthesized from Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate?
A2: Researchers have successfully synthesized compounds like N'-benzylidene-6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbohydrazide and 6-methyl-2-oxo-N-(4-oxo-2-phenylthiazolidin-3-yl)-4-phenyl-1,2-dihydropyrimidine-5-carboxamide derivatives []. These derivatives demonstrated promising in vitro antimicrobial activity against various bacterial and fungal strains. Notably, some derivatives exhibited superior efficacy compared to standard antimicrobial agents like Tetracycline and Miconazole []. This highlights the potential of using Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate as a scaffold for developing novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)










![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)


